5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core
Mechanism of Action
Target of Action
It’s known that similar compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that the trifluoromethyl group is often incorporated into potential drug molecules due to its unique physicochemical properties .
Biochemical Pathways
It’s known that the trifluoromethyl group can significantly affect pharmaceutical growth .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can potentially modulate its lipophilicity and/or its pharmacokinetics .
Result of Action
It’s known that compounds containing a trifluoromethyl group can exhibit numerous pharmacological activities .
Action Environment
It’s known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can contribute to their biological activities .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to exhibit strong binding interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing metabolic processes. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, affecting their function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory process within cells . Additionally, the compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function and activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are important considerations for in vitro and in vivo studies involving the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of metabolites that can be further processed and excreted from the body. The interactions of this compound with metabolic enzymes can also influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation within cells . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. Studies have shown that the compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with metabolic enzymes and other biomolecules to modulate cellular metabolism . The subcellular localization of the compound is essential for understanding its specific functions and mechanisms of action within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the appropriate precursors. One common method is the cyclization of 2-aminopyridine derivatives with trifluoromethylating agents under specific reaction conditions, such as high temperatures and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring the purity and yield of the final product is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
1,3,5-tris(trifluoromethyl)benzene
Trifluoromethylpyridine derivatives
Other imidazo[4,5-b]pyridine derivatives
Uniqueness: 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine stands out due to its unique combination of the trifluoromethyl group and the imidazo[4,5-b]pyridine core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-6(13-5)12-3-11-4/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCYGRWTPNODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741609 | |
Record name | 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617678-32-7 | |
Record name | 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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